molecular formula C19H17NOS B2461858 N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 638143-50-7

N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2461858
CAS No.: 638143-50-7
M. Wt: 307.41
InChI Key: JVSVYMFQWALMTG-UHFFFAOYSA-N
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Description

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . It’s commonly used in mothballs and has a characteristic strong smell . Benzothiophene is a heterocyclic compound containing a benzene ring fused to a thiophene ring . The compound you’re asking about seems to be a complex derivative of these two structures.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple ring structures and the amide functional group. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be predicted using computational methods or determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, many aromatic compounds, including naphthalene, are potentially hazardous and can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, further studies could explore its potential applications, its mechanism of action, and its safety profile .

Properties

IUPAC Name

N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-19(16-12-22-18-11-4-3-9-15(16)18)20-17-10-5-7-13-6-1-2-8-14(13)17/h1-2,5-8,10,12H,3-4,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSVYMFQWALMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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